6-Hydroxy Buspirone-d8
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Overview
Description
6-Hydroxy Buspirone-d8 is a deuterated analog of 6-Hydroxy Buspirone, which is a major active metabolite of the anxiolytic drug Buspirone. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Buspirone and its metabolites . The deuterium atoms in this compound make it particularly useful in mass spectrometry studies due to its distinct mass difference from the non-deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxy Buspirone-d8 involves the hydroxylation of Buspirone followed by the incorporation of deuterium atoms. One common method is the enzymatic resolution of racemic 6-acetoxybuspirone using L-amino acid acylase from Aspergillus melleus, which selectively hydrolyzes the (S)-enantiomer to produce (S)-6-Hydroxy Buspirone . The ®-enantiomer can then be converted to ®-6-Hydroxy Buspirone by acid hydrolysis. The deuterium atoms are introduced through a subsequent deuteration step.
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic resolution and deuteration processes. The use of biocatalysts and optimized reaction conditions ensures high yield and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy Buspirone-d8 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted piperazine derivatives .
Scientific Research Applications
6-Hydroxy Buspirone-d8 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry, particularly in mass spectrometry studies.
Biology: Studied for its interactions with serotonin receptors and its role as a metabolite of Buspirone.
Medicine: Investigated for its potential therapeutic effects and its contribution to the pharmacological profile of Buspirone.
Industry: Used in the development and validation of analytical methods for drug testing and quality control.
Mechanism of Action
The mechanism of action of 6-Hydroxy Buspirone-d8 involves its interaction with serotonin receptors, particularly the 5-hydroxytryptamine 1A receptor. This interaction leads to the modulation of neurotransmitter release and contributes to the anxiolytic effects of Buspirone . The deuterium atoms in this compound do not significantly alter its pharmacological activity but provide a useful tool for studying its pharmacokinetics and metabolism .
Comparison with Similar Compounds
6-Hydroxy Buspirone: The non-deuterated form, which is also a major metabolite of Buspirone.
5-Hydroxy Buspirone: Another hydroxylated metabolite of Buspirone with similar pharmacological properties.
8-Hydroxy Buspirone: A less common metabolite with distinct pharmacokinetic properties.
Uniqueness: 6-Hydroxy Buspirone-d8 is unique due to the presence of deuterium atoms, which make it particularly useful in mass spectrometry studies. This allows for precise tracking and quantification in pharmacokinetic studies, providing valuable insights into the metabolism and distribution of Buspirone and its metabolites .
Properties
IUPAC Name |
10-hydroxy-8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2/i3D2,4D2,10D2,11D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZNAHJIJGCFJJ-QGZHXTQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)C(C1=O)O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675925 |
Source
|
Record name | 6-Hydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl](~2~H_8_)butyl}-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189644-16-3 |
Source
|
Record name | 6-Hydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl](~2~H_8_)butyl}-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.